molecular formula C12H12N2O B2750358 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile CAS No. 2202080-25-7

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile

Cat. No.: B2750358
CAS No.: 2202080-25-7
M. Wt: 200.241
InChI Key: OIURNNVRMFIWHG-UHFFFAOYSA-N
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Description

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a methoxy group and a carbonitrile group

Scientific Research Applications

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating more efficient synthesis methods, studying its reactivity, or exploring its potential uses in fields like pharmaceuticals or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopent-3-en-1-ylmethanol with 4-chloropyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carbonitrile group to an amine.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile
  • 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-5-carbonitrile

Uniqueness

3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methoxy and carbonitrile groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .

Properties

IUPAC Name

3-(cyclopent-3-en-1-ylmethoxy)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIURNNVRMFIWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1COC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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